![molecular formula C14H22Cl2N2O2 B2710105 Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride CAS No. 1286274-25-6](/img/structure/B2710105.png)
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
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Overview
Description
“Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride” is a chemical compound with the CAS Number: 294180-07-7 . It has a molecular weight of 259.18 . The IUPAC name for this compound is "methyl 3- (4-amino-1-piperidinyl)propanoate dihydrochloride" .
Molecular Structure Analysis
The InChI code for “Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride” is1S/C9H18N2O2.2ClH/c1-13-9(12)4-7-11-5-2-8(10)3-6-11;;/h8H,2-7,10H2,1H3;2*1H
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride” is a powder that is stored at room temperature . It has a melting point of 213-215 degrees Celsius .Scientific Research Applications
- Researchers have explored derivatives of this compound as potential anticancer agents. For instance, a study synthesized new compounds bearing the “4-aminopiperidin-1-yl)methyl” moiety and evaluated their efficacy against non-small cell lung cancer by targeting autophagy .
- The piperidine scaffold is a common structural motif in analgesics. Scientists have investigated the analgesic potential of derivatives containing the “4-aminopiperidin-1-yl)methyl” group. These compounds may interact with mu opioid receptors and modulate pain perception .
Anticancer Agents
Analgesics and Pain Management
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-3-11(9-12)10-16-7-5-13(15)6-8-16;;/h2-4,9,13H,5-8,10,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKXVQREMYISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride |
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